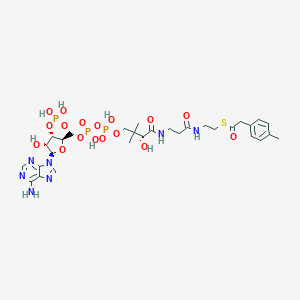

4-Tolylacetyl-coa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tolylacetyl-coenzyme A: is a biochemical compound that plays a significant role in various metabolic pathways. It is a derivative of coenzyme A, which is essential for the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The compound is characterized by the presence of a 4-tolylacetyl group attached to the coenzyme A molecule, which influences its biochemical properties and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tolylacetyl-coenzyme A typically involves the acylation of coenzyme A with 4-tolylacetic acidThe reaction conditions generally include the presence of ATP, magnesium ions, and a suitable buffer to maintain the pH .

Industrial Production Methods: Industrial production of 4-Tolylacetyl-coenzyme A may involve biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to express high levels of the necessary enzymes to catalyze the formation of the compound from precursor molecules. The process is optimized for yield and purity through various fermentation and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Tolylacetyl-coenzyme A can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The 4-tolylacetyl group can be substituted with other functional groups through enzymatic or chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .

Aplicaciones Científicas De Investigación

The compound 4-Tolylacetyl-CoA (4-Tolylacetyl coenzyme A) is an important biochemical intermediate involved in various metabolic pathways, particularly in the context of fatty acid metabolism and the biosynthesis of aromatic compounds. This article delves into its applications in scientific research, particularly in biochemistry and molecular biology, while providing comprehensive data and case studies.

Metabolic Engineering

This compound is utilized in metabolic engineering to enhance the production of aromatic compounds. Researchers manipulate metabolic pathways to increase the yield of valuable metabolites, such as bioplastics and pharmaceuticals. The incorporation of this compound into engineered microbial strains has shown promise in optimizing biosynthetic routes for these compounds.

Biochemical Pathway Studies

The compound serves as a key substrate for studying biochemical pathways involving aromatic amino acids. It aids in elucidating the mechanisms of enzymatic reactions and the regulation of metabolic fluxes within cells. For instance, studies have demonstrated how variations in this compound levels can influence the synthesis of tryptophan and phenylalanine, essential amino acids for protein synthesis.

Drug Development

In drug development, this compound is investigated for its potential as a lead compound or intermediate in synthesizing novel therapeutic agents. Its derivatives have been explored for anti-inflammatory and anticancer properties, providing a foundation for developing new drugs targeting specific diseases.

Environmental Biotechnology

The compound's role extends to environmental biotechnology, where it is involved in bioremediation processes. Microorganisms that utilize this compound can degrade aromatic pollutants, making it a focus for studies aimed at developing sustainable methods for cleaning contaminated environments.

Table 1: Applications of this compound

Case Study 1: Metabolic Engineering for Bioplastics

Researchers at a leading biotechnology firm engineered E. coli strains to enhance the production of bioplastics using this compound as a precursor. The study demonstrated a significant increase in bioplastic yield compared to non-engineered strains, highlighting the potential for sustainable plastic alternatives derived from renewable resources.

Case Study 2: Drug Synthesis

In a collaborative study between pharmaceutical companies and academic institutions, this compound was used as an intermediate in synthesizing a new class of anti-cancer drugs. The research identified several derivatives with enhanced efficacy against cancer cell lines, paving the way for clinical trials.

Case Study 3: Bioremediation Efforts

An environmental study focused on using bacteria capable of metabolizing this compound to degrade toxic aromatic compounds in contaminated soil. Results indicated that these bacteria could effectively reduce pollutant levels, demonstrating the compound's utility in environmental cleanup strategies.

Mecanismo De Acción

The mechanism of action of 4-Tolylacetyl-coenzyme A involves its role as an acyl group donor in various biochemical reactions. It participates in the transfer of the 4-tolylacetyl group to other molecules, which is essential for the synthesis and modification of various biomolecules. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases .

Comparación Con Compuestos Similares

Acetyl-coenzyme A: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.

Malonyl-coenzyme A: Plays a crucial role in fatty acid biosynthesis.

Succinyl-coenzyme A: Involved in the citric acid cycle and the synthesis of heme.

Uniqueness: 4-Tolylacetyl-coenzyme A is unique due to the presence of the 4-tolylacetyl group, which imparts distinct biochemical properties and reactivity compared to other acyl-CoA derivatives. This uniqueness makes it valuable for specific enzymatic studies and potential therapeutic applications .

Propiedades

Número CAS |

124924-92-1 |

|---|---|

Fórmula molecular |

C30H44N7O17P3S |

Peso molecular |

899.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-methylphenyl)ethanethioate |

InChI |

InChI=1S/C30H44N7O17P3S/c1-17-4-6-18(7-5-17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |

Clave InChI |

GOWLCGDSMBSDPX-FUEUKBNZSA-N |

SMILES |

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

SMILES isomérico |

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Sinónimos |

4-tolylacetyl-CoA 4-tolylacetyl-coenzyme A coenzyme A, 4-tolylacetyl- p-tolylacetyl-coenzyme A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.